molecular formula C23H24N6O3S B2588596 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1014066-75-1

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2588596
CAS No.: 1014066-75-1
M. Wt: 464.54
InChI Key: DWOAHRHZMPYLKW-UHFFFAOYSA-N
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Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety. The molecule is further functionalized with a phenylamino linker and a 4-methoxy-3-methylbenzenesulfonamide group. The pyridazine and pyrazole rings contribute to its planar aromatic system, which may influence binding affinity and solubility.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-13-20(9-10-21(15)32-4)33(30,31)28-19-7-5-18(6-8-19)24-22-11-12-23(26-25-22)29-17(3)14-16(2)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOAHRHZMPYLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group linked to a pyrazole and pyridazine moiety, which contributes to its biological activity. The molecular formula is C22H24N6O3SC_{22}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 420.53 g/mol.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine scaffolds exhibit significant anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Compounds with similar structures have demonstrated antiproliferative effects against breast cancer cells.
  • Lung Cancer : In vitro studies have shown that such compounds can inhibit lung cancer cell growth effectively.

The mechanism behind this activity often involves the modulation of key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, it has been observed that related compounds can inhibit MEK1/2 kinases, leading to reduced phosphorylation of downstream targets like ERK1/2.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth.

Study on Antitumor Activity

In a recent study involving various pyrazole derivatives, it was found that compounds similar to this compound exhibited notable antitumor activity against multiple cancer types. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Toxicological Assessment

Toxicological studies are crucial for understanding the safety profile of new compounds. In one assessment involving related sulfonamide derivatives, the maximum tolerated dose was determined through both oral and intravenous administration methods. Results indicated significant inhibition of pMAPK in liver and lung tissues, suggesting effective pharmacological action while also providing insights into potential toxicity .

Summary Table of Biological Activities

Biological ActivityDescription
Anticancer Inhibits proliferation in breast and lung cancer cells.
Kinase Inhibition Potentially inhibits MEK1/2 kinases affecting MAPK pathway.
Apoptosis Induction Promotes programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it could act as a potent inhibitor of specific enzymes or receptors, particularly kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies due to their ability to interfere with the signaling pathways that promote tumor growth.

1.1. Kinase Inhibition

Research indicates that compounds similar to N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide can inhibit various kinases effectively. For example, small molecule kinase inhibitors have been developed to target epidermal growth factor receptors (EGFR), which play a significant role in non-small cell lung cancer (NSCLC) treatment . The structural components of this compound may allow it to interact with the ATP-binding sites of these kinases, potentially leading to reduced tumor proliferation.

Pharmacological Properties

The pharmacological properties of this compound are noteworthy due to its potential antibacterial and anticancer activities. The presence of the pyrazole and pyridazine moieties suggests that it may exhibit significant biological activity.

2.1. Antibacterial Activity

Recent studies have shown that derivatives containing pyrazole and pyridazine structures can possess antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antibiotics based on the compound's structure.

2.2. Anticancer Activity

The compound's ability to inhibit specific kinases may also translate into anticancer activity. Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique structural features of this compound could be optimized for enhanced potency and selectivity.

Biochemical Applications

In addition to its medicinal applications, this compound can be utilized in biochemical research.

3.1. Enzyme Inhibition Studies

The compound can serve as a valuable tool in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways associated with cancer and bacterial infections. Understanding its mechanism of action at the molecular level could provide insights into new therapeutic strategies.

3.2. Structure-Activity Relationship (SAR) Studies

The diverse functional groups present in this compound make it an ideal candidate for structure-activity relationship studies. By systematically modifying different parts of the molecule, researchers can identify which modifications enhance biological activity or reduce toxicity.

A recent study explored the development of kinase inhibitors similar to this compound, demonstrating significant inhibition of RET kinase activity in vitro and in vivo models . The study highlighted modifications that led to increased potency and selectivity against cancer cell lines.

Comparison with Similar Compounds

Research Implications

The target compound’s pyridazine-pyrazole architecture offers a unique scaffold for drug discovery, combining the hydrogen-bonding capacity of pyridazine with the metabolic stability of dimethylpyrazole. Comparative data suggest that substituent modifications (e.g., methoxy vs. chloro) can fine-tune physicochemical properties without compromising sulfonamide functionality. Further studies should explore its crystallinity (via ORTEP-3 ) and hydrogen-bonding patterns (via graph-set analysis ) to optimize bioavailability.

Q & A

Q. Methodological Recommendations :

  • Temperature control : Maintain 60–80°C during coupling reactions to balance reactivity and selectivity .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysts : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to improve efficiency .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole substituents) and detects impurities. Aromatic proton signals between δ 7.0–8.5 ppm indicate pyridazine and benzene ring integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies polar byproducts .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational methods predict the compound’s reactivity and biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity at the pyridazine ring .
  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. Pyrazole and sulfonamide moieties often form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
  • QSAR Modeling : Correlate substituent effects (e.g., 3,5-dimethylpyrazole) with bioactivity using descriptors like logP and polar surface area .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from assay variability, impurity interference, or cell-line differences.

  • Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays .
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., des-methyl analogs) that may skew activity .
  • Dose-response curves : Confirm target specificity by comparing activity in wild-type vs. knockout cell models .

Advanced: How does the sulfonamide group influence pharmacokinetics and target binding?

Answer:

  • Pharmacokinetics : The sulfonamide enhances water solubility (via hydrogen bonding) but may reduce blood-brain barrier penetration due to increased polarity. LogP values typically decrease by ~1.5 units compared to non-sulfonamide analogs .
  • Target Binding : The -SO₂NH₂ group acts as a hydrogen-bond acceptor, often interacting with conserved residues (e.g., His90 in carbonic anhydrase). Methyl substitution at the benzenesulfonamide meta-position can sterically hinder off-target interactions .

Basic: What impurities are common during synthesis, and how are they mitigated?

Answer:

  • Byproducts :
    • Des-methylpyrazole : Formed via incomplete alkylation; detected by NMR (δ 2.2 ppm for methyl groups) .
    • Sulfonamide hydrolysis : Acidic/basic conditions may cleave the sulfonamide, yielding primary amines (detected via TLC).
  • Mitigation :
    • Inert atmosphere : Use N₂ during sulfonylation to prevent oxidation .
    • Low-temperature quenching : Halt reactions at 0°C to minimize hydrolysis .

Advanced: What models evaluate the compound’s therapeutic potential?

Answer:

  • In vitro :
    • Enzyme inhibition assays : Measure IC₅₀ against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates .
    • Cell viability assays : Test antiproliferative effects in cancer lines (e.g., MCF-7) via MTT assays .
  • In vivo :
    • Xenograft models : Assess tumor growth inhibition in nude mice, monitoring bioavailability via plasma LC-MS .
    • PK/PD studies : Determine half-life and metabolite profiles in rodent serum .

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